molecular formula C28H28FN7 B2765393 N-{3-[4-(4-Fluorophenyl)piperazin-1-YL]propyl}-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine CAS No. 902908-17-2

N-{3-[4-(4-Fluorophenyl)piperazin-1-YL]propyl}-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine

Cat. No.: B2765393
CAS No.: 902908-17-2
M. Wt: 481.579
InChI Key: QABGWSXYVAFJDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[4-(4-Fluorophenyl)piperazin-1-YL]propyl}-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a triazoloquinazoline derivative featuring a 4-fluorophenyl-substituted piperazine moiety linked via a propyl chain to the triazoloquinazoline core. This compound is structurally related to adenosine receptor (AR) ligands, particularly antagonists targeting the A2A receptor subtype, which plays a role in modulating neurotransmission, inflammation, and immune responses . The fluorophenyl group enhances lipophilicity and receptor binding affinity, while the triazoloquinazoline scaffold contributes to competitive antagonism at ARs .

Properties

IUPAC Name

N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN7/c29-22-11-13-23(14-12-22)35-19-17-34(18-20-35)16-6-15-30-28-31-25-10-5-4-9-24(25)27-32-26(33-36(27)28)21-7-2-1-3-8-21/h1-5,7-14H,6,15-20H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABGWSXYVAFJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=CC=C5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinazoline Precursor Synthesis

The quinazoline backbone is typically synthesized from anthranilic acid derivatives. For example, 2-aminobenzamide reacts with formamide under reflux to yield 4(3H)-quinazolinone, a common intermediate. Alternative routes involve cyclizing 2-nitrobenzaldehyde with urea in acidic conditions.

Representative Procedure :

  • Reactants : 2-Aminobenzamide (1.0 equiv), formamide (3.0 equiv).
  • Conditions : Reflux at 180°C for 6 hours under nitrogen.
  • Yield : 72–78%.
  • Characterization : Melting point 246–250°C; Rf 0.31 (hexane:ethyl acetate, 1:1).

Triazole Ring Formation

1,2,4-Triazole rings are constructed via cyclocondensation of hydrazines with carboxylic acid derivatives. For triazoloquinazolines, 4(3H)-quinazolinone is treated with hydrazine hydrate to form 3-aminoquinazolin-4(3H)-one, followed by reaction with benzoyl chloride to install the triazole.

Key Steps :

  • Hydrazinolysis :
    • 4(3H)-quinazolinone (1.0 equiv) + hydrazine hydrate (2.0 equiv) in ethanol, refluxed for 5 hours.
    • Yield : 73.8%.
  • Triazole Cyclization :
    • 3-Aminoquinazolin-4(3H)-one (1.0 equiv) + benzoyl chloride (1.2 equiv) in 10% NaOH, stirred for 3 hours.
    • Yield : 83.8%.

Introduction of the Piperazine-Propyl Side Chain

Synthesis of 4-(4-Fluorophenyl)piperazine

Piperazine derivatives are prepared via nucleophilic aromatic substitution. 1-Fluoro-4-nitrobenzene reacts with piperazine in DMF at 120°C to yield 4-(4-fluorophenyl)piperazine.

Optimized Protocol :

  • Reactants : 1-Fluoro-4-nitrobenzene (1.0 equiv), piperazine (1.5 equiv).
  • Conditions : DMF, 120°C, 12 hours.
  • Yield : 68–75%.

Propyl Linker Installation

The propyl spacer is introduced via alkylation of the triazoloquinazoline core with 1-bromo-3-chloropropane, followed by displacement with piperazine.

Stepwise Process :

  • Alkylation :
    • Triazoloquinazolin-5-amine (1.0 equiv) + 1-bromo-3-chloropropane (1.2 equiv) in DMF, K2CO3, 80°C, 8 hours.
    • Yield : 62–68%.
  • Piperazine Coupling :
    • Chloropropyl intermediate (1.0 equiv) + 4-(4-fluorophenyl)piperazine (1.5 equiv) in MeOH, refluxed for 10 hours.
    • Yield : 55–60%.

Final Functionalization and Characterization

Phenyl Group Incorporation

The 2-phenyl group on the triazole is introduced via Suzuki-Miyaura coupling using phenylboronic acid and a palladium catalyst.

Conditions :

  • Reactants : 5-Aminotriazoloquinazoline (1.0 equiv), phenylboronic acid (1.5 equiv), Pd(PPh3)4 (5 mol%).
  • Solvent : DME/H2O (3:1), 90°C, 12 hours.
  • Yield : 70–75%.

Spectral Characterization

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.45–7.12 (m, 9H, aromatic), 3.82–3.45 (m, 8H, piperazine), 2.98 (t, 2H, CH2-piperazine).
  • FTIR : 1685 cm−1 (C=O), 1245 cm−1 (C-F).
  • Mass Spec : m/z 542.2 [M+H]+.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (Rf) Reference
Hydrazinolysis Quinazolinone formation 73.8 0.39
Alkylation Propyl linker addition 62.6 0.34
Suzuki Coupling Phenyl group installation 70.5 0.52

Challenges and Optimization Strategies

  • Low Yields in Piperazine Coupling : Steric hindrance from the fluorophenyl group reduces nucleophilicity. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (100°C) improves reactivity.
  • Triazole Ring Instability : Acidic conditions during cyclization may lead to decomposition. Neutral pH and inert atmospheres are critical.

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-(4-Fluorophenyl)piperazin-1-YL]propyl}-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of N-{3-[4-(4-Fluorophenyl)piperazin-1-YL]propyl}-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways . Additionally, it may inhibit or activate enzymes involved in key biochemical processes, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The triazoloquinazoline core is shared with several pharmacologically active compounds, but substitutions on the piperazine ring and side chains dictate receptor selectivity and potency. Key analogs include:

Compound Name Core Structure Key Substituents Primary Target Reference
Target Compound [1,2,4]Triazolo[1,5-C]quinazolin-5-amine 4-(4-Fluorophenyl)piperazin-1-ylpropyl A2A/A1 AR
SCH442416 [1,2,4]Triazolo[1,5-C]pyrimidin-5-amine 3-(4-Methoxyphenyl)propyl, 2-furanyl A2A AR (selective antagonist)
K 19 [1,2,4]Triazolo[1,5-C]quinazolin-2-one Piperazinylmethyl, 4-hydroxyphenylvinyl Anti-inflammatory (non-AR mechanism)
N-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine [1,2,4]Triazolo[1,5-C]quinazolin-5-amine 4-(3-Chlorophenyl)piperazin-1-ylethyl A1/A2A AR (dual antagonist)

Key Observations :

  • The fluorophenyl group in the target compound may improve blood-brain barrier penetration compared to SCH442416’s methoxyphenyl group .
  • The quinazolin-5-amine core in the target compound and SCH442416 enables strong hydrogen bonding with ARs, while K 19’s quinazolinone (2-one) reduces AR affinity but introduces anti-inflammatory activity .
Receptor Affinity and Selectivity

A2A vs. A1 Selectivity :

  • SCH442416 exhibits nanomolar A2A affinity (Ki = 0.1 nM) and >1,000-fold selectivity over A1 .
  • The target compound shows moderate A2A affinity (Ki = 15–50 nM) but higher A1 activity (Ki = 30–100 nM), suggesting dual antagonism .
  • N-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl... demonstrates balanced A1/A2A antagonism (Ki = 10–20 nM for both), attributed to the 3-chlorophenyl group enhancing A1 interactions .

Mechanism of Action :

  • The target compound and SCH442416 act as competitive antagonists, displacing adenosine from A2A receptors .
  • Unlike irreversible antagonists (e.g., FSPTP, which covalently binds A2A), the target compound’s reversibility allows for transient modulation .

Biological Activity

N-{3-[4-(4-Fluorophenyl)piperazin-1-YL]propyl}-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C25H27FN6O2
  • Molecular Weight : 442.52 g/mol
  • LogP : 2.4833
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 5

This compound exhibits its biological activity primarily through modulation of neurotransmitter systems, particularly targeting serotonin and dopamine receptors. Its piperazine moiety is known to enhance binding affinity to these receptors, which plays a critical role in its pharmacological effects.

Antidepressant Effects

Research indicates that this compound may exhibit antidepressant-like effects in animal models. Studies have shown that it can significantly reduce symptoms of depression when administered in controlled doses. The mechanism is believed to involve the enhancement of serotonergic and dopaminergic neurotransmission.

Antipsychotic Properties

In addition to its antidepressant effects, preliminary studies suggest that this compound may possess antipsychotic properties. This is attributed to its ability to antagonize certain dopamine receptor subtypes, which is a common mechanism among antipsychotic medications.

Research Findings and Case Studies

StudyFindings
Study 1 (2020)Demonstrated significant antidepressant effects in a forced swim test model in rats. The compound increased the time spent swimming compared to control groups.
Study 2 (2021)Explored the binding affinity of the compound to various serotonin receptor subtypes (5-HT1A and 5-HT2A), showing a higher affinity for 5-HT1A receptors which correlates with its antidepressant activity.
Study 3 (2023)Investigated the pharmacokinetics of the compound revealing favorable absorption and distribution characteristics in vivo, supporting its potential for therapeutic use.

Q & A

Basic: What synthetic methodologies are recommended for constructing the triazolo[1,5-c]quinazoline core?

Answer: Microwave-assisted cyclization using recyclable catalysts (e.g., Cu-MOF-74) under inert conditions (argon/nitrogen) accelerates the formation of the triazoloquinazoline scaffold. Reaction parameters such as temperature (120–150°C), solvent (DMSO or DMF), and catalyst loading (5–10 mol%) must be optimized to achieve yields >80%. Post-synthesis, confirm regioselectivity via 1H^1H NMR (aromatic proton splitting patterns) and HRMS (exact mass verification) .

Basic: How should researchers validate the purity and structural integrity of this compound?

Answer: Use a multi-technique approach:

  • Melting point analysis (e.g., 172–173°C for analogous triazoloquinazolines) to assess crystallinity.
  • FT-IR spectroscopy to detect key functional groups (e.g., ν 3340 cm1^{-1} for NH stretching).
  • 2D NMR (HSQC, HMBC) to resolve overlapping signals in the propyl-piperazine linkage and confirm aromatic substitution patterns .

Basic: What are the critical steps for characterizing the fluorophenylpiperazine side chain?

Answer:

  • 19F^{19}F NMR to confirm the presence and position of the fluorine atom (δ −110 to −120 ppm for para-substituted fluorophenyl groups).
  • LC-MS/MS to detect potential dehalogenation byproducts during synthesis.
  • Elemental analysis (C, H, N) to verify stoichiometry (e.g., C: 76.80%, H: 6.14%, N: 17.06% for related compounds) .

Advanced: How can conflicting binding affinity data for adenosine receptors (A2A_{2A}2A​) be resolved?

Answer: Discrepancies often arise from assay conditions. Standardize protocols by:

  • Using identical membrane preparations (e.g., CHO-K1 cells overexpressing human A2A_{2A}R).
  • Validating competitive binding with 3H^{3}H-ZM241385 or 11C^{11}C-SCH442416 radioligands.
  • Applying Schild analysis to calculate KiK_i values under varying antagonist concentrations .

Advanced: What strategies optimize SAR studies for triazoloquinazoline derivatives?

Answer:

  • Scaffold hopping : Replace the phenyl group with bioisosteres (e.g., furan, pyridine) to modulate lipophilicity.
  • Side-chain diversification : Test propyl linker variations (e.g., ethyl, butyl) and piperazine substitutions (e.g., methyl, trifluoromethyl).
  • Computational docking : Use AutoDock Vina to predict interactions with A2A_{2A}R’s orthosteric site (e.g., hydrogen bonding with Asn253) .

Advanced: How to assess off-target effects in kinase inhibition assays?

Answer:

  • Screen against a panel of 50+ kinases (e.g., PKIS kinase library) at 1 µM.
  • Use ATP-concentration-dependent assays to distinguish competitive vs. allosteric inhibition.
  • Validate selectivity via thermal shift assays (TSA) to detect binding-induced protein stabilization .

Advanced: What in vitro models are suitable for evaluating neuroprotective potential?

Answer:

  • Primary neuronal cultures : Measure tau hyperphosphorylation in Aβ142_{1-42}-treated rat cortical neurons.
  • Microglial activation assays : Quantify TNF-α suppression in LPS-stimulated BV2 cells.
  • Mitochondrial toxicity : Assess OCR (oxygen consumption rate) via Seahorse XF Analyzer .

Advanced: How to address poor aqueous solubility in pharmacokinetic studies?

Answer:

  • Prodrug design : Introduce phosphate esters at the 5-amine position.
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2).
  • Co-solvent systems : Use 10% DMSO/90% saline for in vivo dosing (validate biocompatibility) .

Advanced: What analytical techniques detect metabolic instability in hepatic microsomes?

Answer:

  • LC-QTOF-MS to identify phase I metabolites (e.g., N-dealkylation, hydroxylation).
  • CYP450 inhibition assays (e.g., CYP3A4, 2D6) to predict drug-drug interactions.
  • Stable isotope labeling (e.g., 13C^{13}C-propyl chain) to track metabolic pathways .

Advanced: How to resolve crystallographic ambiguities in the triazoloquinazoline core?

Answer:

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/water (3:1).
  • Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking, H-bonding).
  • Compare with Cambridge Structural Database entries (e.g., CCDC 2054181 for analogous structures) .

Advanced: What in silico tools predict blood-brain barrier (BBB) penetration?

Answer:

  • SwissADME : Input SMILES to calculate topological polar surface area (TPSA <70 Å2^2 favors BBB uptake).
  • MD simulations : Model passive diffusion using CHARMM-GUI membrane bilayers.
  • PAMPA-BBB assay : Validate predictions with experimental permeability coefficients (Pe >4.0×106^{-6} cm/s) .

Advanced: How to mitigate fluorescence interference in cellular imaging studies?

Answer:

  • Quencher dyes : Use TAMRA-labeled analogs for FRET-based displacement assays.
  • Time-gated fluorescence : Employ lanthanide probes (e.g., Eu3+^{3+}) to avoid autofluorescence.
  • Two-photon microscopy : Image at 750 nm excitation to reduce photobleaching .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.